molecular formula C24H30O5 B13848516 17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate

17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate

Cat. No.: B13848516
M. Wt: 398.5 g/mol
InChI Key: XOZIIZWRERALBA-LYZVWPKZSA-N
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Description

17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate is a synthetic glucocorticoid compound with the molecular formula C24H30O5 and a molecular weight of 398.49 . It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. This compound is primarily used in research settings to study its effects on various biological systems.

Preparation Methods

The synthesis of 17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate involves multiple steps, starting from prednisolone. The key steps include:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.

Chemical Reactions Analysis

17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate undergoes several types of chemical reactions:

    Oxidation: This compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Various substitution reactions can be performed to modify the functional groups on the steroid backbone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate is unique due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.

Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

[2-oxo-2-[(6S,8S,9S,10R,13S,14S,17S)-6,10,13-trimethyl-3,11-dioxo-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C24H30O5/c1-13-9-16-17-5-6-18(21(28)12-29-14(2)25)24(17,4)11-20(27)22(16)23(3)8-7-15(26)10-19(13)23/h7-8,10,13,16-18,22H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18+,22+,23-,24-/m0/s1

InChI Key

XOZIIZWRERALBA-LYZVWPKZSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)C(=O)COC(=O)C

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)C(=O)COC(=O)C

Origin of Product

United States

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